![molecular formula C13H17NO6S B2723338 [2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid CAS No. 36685-69-5](/img/structure/B2723338.png)
[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid: is a chemical compound with a complex structure that includes a morpholine ring, a sulfonyl group, and a phenoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methyl-4-chlorophenol with morpholine in the presence of a base to form the morpholin-4-yl derivative. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. Finally, the phenoxyacetic acid moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Carboxylic acids and sulfoxides.
Reduction: Sulfides and alcohols.
Substitution: Various substituted phenoxyacetic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying cellular processes and signaling pathways .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory and antimicrobial properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Wirkmechanismus
The mechanism of action of [2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various cellular pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
[2-Methyl-4-(morpholin-4-yl)phenoxy]acetic acid: Lacks the sulfonyl group, resulting in different reactivity and biological activity.
[2-Methyl-4-(piperidin-4-ylsulfonyl)phenoxy]acetic acid: Contains a piperidine ring instead of morpholine, affecting its solubility and interaction with proteins.
[2-Methyl-4-(morpholin-4-ylsulfonyl)benzoic acid]: Has a benzoic acid moiety instead of phenoxyacetic acid, altering its chemical properties and applications.
Uniqueness: The presence of both the morpholine ring and the sulfonyl group in [2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid gives it unique chemical properties, such as enhanced solubility and specific reactivity. These features make it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-10-8-11(2-3-12(10)20-9-13(15)16)21(17,18)14-4-6-19-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEBSXYGUFCDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
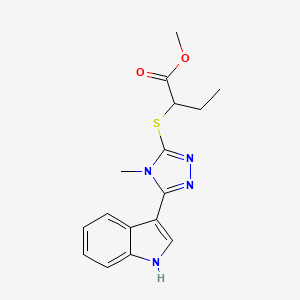
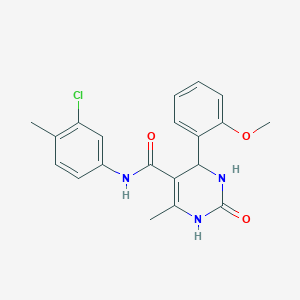
![[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2723257.png)
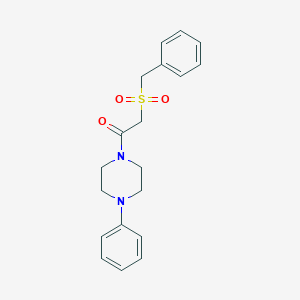
![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2723260.png)
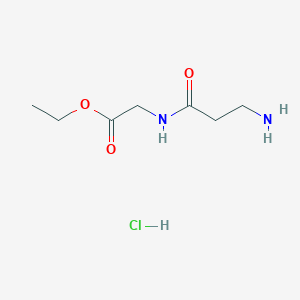
![2-Chloro-1-[3-(3,5-dimethoxyphenyl)-3-fluoropyrrolidin-1-yl]ethanone](/img/structure/B2723263.png)
![2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide](/img/structure/B2723267.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2723268.png)
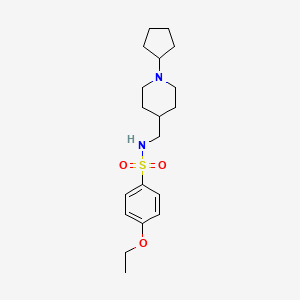
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2723272.png)
![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2723274.png)
![N-(4-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2723275.png)

